molecular formula C14H19BrN2O3S B497942 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915933-72-1

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497942
CAS No.: 915933-72-1
M. Wt: 375.28g/mol
InChI Key: RFVWLYAUOBPDBU-UHFFFAOYSA-N
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Description

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a brominated dimethylphenyl moiety. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Bromination: The starting material, 2,5-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-2,5-dimethylphenyl.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form 4-bromo-2,5-dimethylphenylsulfonyl chloride.

    Piperidine Introduction: The sulfonyl chloride intermediate reacts with piperidine under basic conditions to form 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine.

    Carboxamide Formation: Finally, the piperidine derivative is treated with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or ligand in studying biological pathways and molecular interactions.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine: Lacks the carboxamide group, potentially altering its reactivity and applications.

    1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide: Substitution of bromine with chlorine may affect its chemical properties and biological activity.

    1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)pyrrolidine-4-carboxamide: Replacement of the piperidine ring with a pyrrolidine ring can change its steric and electronic properties.

Uniqueness

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the sulfonyl and carboxamide groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial use.

Biological Activity

1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a bromo-substituted aromatic moiety, which together contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination : The starting material, 2,5-dimethylphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to yield 4-bromo-2,5-dimethylphenyl.
  • Sulfonylation : The brominated product undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base to form the sulfonyl chloride intermediate.
  • Piperidine Introduction : The sulfonyl chloride reacts with piperidine under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl and carboxamide groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This compound has been explored for applications in:

  • Medicinal Chemistry : Targeting neurological disorders due to its piperidine structure.
  • Chemical Biology : Serving as a probe in studying biological pathways and molecular interactions .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown strong inhibitory effects on various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the nanomolar range against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Selectivity Index
Compound AMDA-MB-2310.12620
Compound BMCF10A2.5-

This table illustrates the selectivity of certain compounds for cancer cells over non-cancerous cells.

Antibacterial and Enzyme Inhibition

The compound's structural features suggest potential antibacterial activity and enzyme inhibition capabilities:

  • Antibacterial Activity : Similar sulfonamide derivatives have been evaluated for their antibacterial properties against various strains. The presence of the sulfonyl group is crucial for enhancing antibacterial action .
  • Enzyme Inhibition : The compound may also inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases. This inhibition can be critical for developing treatments for conditions like Alzheimer's disease .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : In one study, derivatives were tested against multiple cancer cell lines, showing promising results with significant growth inhibition compared to standard treatments like 5-Fluorouracil .
  • Neuroprotective Effects : Research has indicated that similar piperidine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems, which may be beneficial in treating neurodegenerative disorders .

Properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-9-8-13(10(2)7-12(9)15)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWLYAUOBPDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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